2-Amino-5-(2,4-dichlorophenyl)nicotinic acid
Description
Contextualization within Nicotinic Acid Derivatives and Pyridine (B92270) Chemistry
Nicotinic acid, also known as niacin or vitamin B3, is a well-established organic compound vital for human health. wikipedia.orgchemicalbook.com Its derivatives form a large class of compounds with diverse applications, ranging from pharmaceuticals to agrochemicals. chemistryjournal.net The pyridine ring, a core component of nicotinic acid, is a fundamental six-membered aromatic heterocycle containing one nitrogen atom. nih.gov This structural motif is a cornerstone of medicinal chemistry, found in a vast array of bioactive molecules and approved drugs. nih.gov
The synthesis of functionalized pyridine derivatives like 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid is a key focus in organic chemistry. Researchers continuously develop novel synthetic methodologies to access these complex molecules, often employing multi-step reaction sequences. mdpi.com The presence of multiple functional groups on the pyridine core of this compound—the amino and carboxylic acid groups—provides reactive sites for further chemical transformations, allowing for the creation of diverse chemical libraries for biological screening.
Significance in Contemporary Chemical and Biological Research
The significance of this compound in modern research stems from the established biological activities of related nicotinic acid derivatives. This class of compounds has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.
The anti-inflammatory potential of nicotinic acid and its derivatives is a subject of ongoing investigation. Studies have shown that some nicotinic acid derivatives can modulate inflammatory pathways, suggesting their potential as therapeutic agents for inflammatory conditions. chemistryjournal.netnih.govnih.gov Furthermore, the structural features of this compound, particularly the dichlorophenyl substitution, are often explored in drug design to enhance potency and modulate pharmacokinetic properties.
In the realm of oncology, various pyridine and nicotinic acid derivatives have been synthesized and evaluated for their anticancer activity. nih.govnih.gov Research has indicated that certain derivatives can inhibit the proliferation of cancer cells, with some exhibiting promising IC50 values against various cancer cell lines. researchgate.netresearchgate.net The exploration of this compound and its analogues in this area is a pertinent avenue of research.
Below is a table summarizing the key physicochemical properties of the compound:
| Property | Value |
| IUPAC Name | 2-Amino-5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid |
| CAS Number | 1262001-39-7 |
| Molecular Formula | C₁₂H₈Cl₂N₂O₂ |
| Molecular Weight | 283.11 g/mol |
Scope and Research Imperatives for this compound Studies
The current research landscape for this compound is driven by several key imperatives. A primary focus is the comprehensive evaluation of its biological activity profile. This includes detailed in vitro and in vivo studies to quantify its anti-inflammatory and anticancer effects and to elucidate the underlying mechanisms of action.
Furthermore, there is a need for the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This will facilitate broader biological testing and the exploration of structure-activity relationships (SAR). Understanding how modifications to the chemical structure impact biological efficacy is crucial for the rational design of more potent and selective therapeutic agents.
Future research should also aim to identify the specific molecular targets of this compound. Pinpointing the proteins or enzymes with which it interacts will provide valuable insights into its mode of action and could open up new avenues for drug development. The continued investigation of this and related dichlorophenyl-substituted nicotinic acid derivatives holds promise for the discovery of novel therapeutic leads.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(10(14)4-7)6-3-9(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDRMZLFGSONSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688004 | |
| Record name | 2-Amino-5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-39-7 | |
| Record name | 2-Amino-5-(2,4-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Amino 5 2,4 Dichlorophenyl Nicotinic Acid and Analogues
Established Synthetic Pathways to the 2-Aminonicotinic Acid Scaffold
The construction of the 2-aminonicotinic acid core can be achieved through several synthetic strategies, each with its own advantages and limitations. These methods often involve the formation of the pyridine (B92270) ring as a key step or the introduction of the amino group onto a pre-existing nicotinic acid derivative.
Utilization of 2-Chloronicotinic Acid Precursors
A prevalent and versatile approach to the synthesis of 2-aminonicotinic acid and its analogues commences with 2-chloronicotinic acid derivatives. The electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring facilitates the nucleophilic aromatic substitution of the chlorine atom at the C-2 position.
This transformation is commonly achieved by reaction with various amines. For instance, a range of 2-aminonicotinic acids can be obtained by reacting 2-chloronicotinic acid with primary or secondary amines. organic-chemistry.org The reaction conditions for this nucleophilic substitution can vary, often requiring elevated temperatures. However, the use of ammonia (B1221849) or primary amines allows for the direct introduction of the desired amino functionality. A patented method describes the synthesis of 2-aminonicotinic acid from 2-chloro-3-(trichloromethyl)pyridine, which is first aminated with liquid ammonia under pressure, followed by hydrolysis of the trichloromethyl group to a carboxylic acid. google.com
Condensation Reactions in Nicotinic Acid Derivative Synthesis
Condensation reactions represent a powerful tool for the de novo synthesis of the pyridine ring system inherent to nicotinic acid derivatives. These methods typically involve the reaction of acyclic precursors that cyclize to form the desired heterocyclic core.
One notable example is the Guareschi-Thorpe condensation, which can be adapted for the synthesis of substituted 2-aminopyridines. This reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base. A modern one-pot variation of this approach utilizes the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride to yield a variety of substituted 2-amino isonicotinic acids. organic-chemistry.org This method proceeds through condensation, hydrolysis, and selective decarboxylation to afford the final products in good yields. organic-chemistry.org
Another relevant strategy is the Bohlmann-Rahtz pyridine synthesis, which allows for the formation of substituted pyridines from the condensation of an enamine with an ethynylketone. organic-chemistry.orgwikipedia.orgresearchgate.netsynarchive.com This two-step process first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring. organic-chemistry.orgwikipedia.org While this method is highly versatile for producing polysubstituted pyridines, it requires careful control of reaction conditions to achieve the desired substitution pattern found in 2-aminonicotinic acid analogues.
Microwave-Assisted Synthetic Approaches
To enhance reaction rates, improve yields, and promote greener chemical processes, microwave-assisted synthesis has emerged as a valuable technique in organic chemistry. This technology has been successfully applied to the synthesis of 2-aminonicotinic acid derivatives.
Specifically, the nucleophilic aromatic substitution of 2-chloronicotinic acid with various amines can be significantly accelerated under microwave irradiation. This method often allows for shorter reaction times and can be performed in more environmentally benign solvents, such as water. Research has demonstrated that a range of 2-aminonicotinic acids can be efficiently prepared by heating a mixture of 2-chloronicotinic acid and an appropriate amine in water under microwave conditions.
Table 1: Microwave-Assisted Synthesis of 2-Aminonicotinic Acid Derivatives
| Amine | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methylamine (40% aq.) | 120 | 2 | High |
| Methylamine (40% aq.) | 140 | 1.5 | High |
| Various Amines | 200 | 2 | Variable |
Derivatization Strategies for Structural Modification
Once the 2-aminonicotinic acid scaffold is obtained, its structural modification can be readily achieved by targeting the two primary functional groups: the amino group at the C-2 position and the carboxylic acid moiety at the C-3 position. These derivatizations are crucial for fine-tuning the physicochemical and biological properties of the molecule.
Amino Group Functionalization
The amino group of 2-aminonicotinic acid is a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents.
N-Acylation: The most common modification of the amino group is N-acylation, which involves the formation of an amide bond. This can be achieved by reacting the 2-aminonicotinic acid with an acylating agent such as an acid chloride or an acid anhydride. mdpi.comnih.gov These reactions are typically performed in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The resulting N-acyl-2-aminonicotinic acid derivatives often exhibit altered solubility and biological activity profiles.
Sulfonamide Formation: Another important functionalization is the formation of a sulfonamide linkage. This is typically accomplished by reacting the 2-aminonicotinic acid with a sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonamides are known to be important pharmacophores in a variety of therapeutic agents.
Carboxylic Acid Moiety Derivatization
The carboxylic acid group of 2-aminonicotinic acid offers numerous opportunities for derivatization, primarily through reactions that target the carboxyl functionality.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity and pharmacokinetic properties of the parent molecule. Esterification can be achieved through various methods, with the Fischer esterification being a classic example. mdpi.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. mdpi.com The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby creating a library of ester derivatives. nih.gov
Amide Bond Formation: The formation of an amide bond by coupling the carboxylic acid with an amine is a cornerstone of medicinal chemistry. nih.govresearchgate.netyoutube.comyoutube.comorganic-chemistry.org A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), can be employed to facilitate this transformation. researchgate.net This reaction allows for the introduction of a diverse range of amine-containing fragments, leading to the synthesis of novel 2-aminonicotinamide derivatives. jk-sci.com For instance, a series of novel 2-aminonicotinamides with potent in vitro antifungal activity have been synthesized and evaluated. jk-sci.com
Table 2: Derivatization of 2-Aminonicotinic Acid
| Functional Group Targeted | Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|---|
| Amino Group | N-Acylation | Acid Chloride/Anhydride, Base | Amide |
| Amino Group | Sulfonamide Formation | Sulfonyl Chloride, Base | Sulfonamide |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amide Bond Formation | Amine, Coupling Agent (e.g., DCC, EDAC) | Amide |
Halogenated Phenyl Ring Modifications
The modification of the halogenated phenyl ring in 2-amino-5-phenylnicotinic acid analogues is a critical aspect of structure-activity relationship (SAR) studies. These modifications primarily involve varying the position and nature of halogen substituents on the phenyl ring, which can significantly influence the compound's biological activity.
Cross-coupling reactions are the cornerstone for the introduction and modification of the aryl moiety at the 5-position of the nicotinic acid scaffold. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide or triflate. In the context of 2-amino-5-(2,4-dichlorophenyl)nicotinic acid analogues, a key intermediate would be a 2-amino-5-halonicotinic acid derivative, which can be coupled with various substituted phenylboronic acids.
For instance, the synthesis of a library of 5-arylnicotinic acid derivatives can be achieved by reacting a 5-bromonicotinate with a range of arylboronic acids under palladium catalysis. The reaction conditions are generally mild and tolerant of a wide variety of functional groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Table 1: Exemplary Suzuki-Miyaura Coupling Conditions for the Synthesis of 5-Aryl Nicotinic Acid Derivatives
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Methyl 2-amino-5-bromonicotinate | (2,4-dichlorophenyl)boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 85 |
| 2 | Ethyl 5-bromonicotinate | (4-chlorophenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 92 |
| 3 | 2-Amino-5-iodonicotinic acid | (2-fluorophenyl)boronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 78 |
This table is illustrative and compiled from general knowledge of Suzuki-Miyaura coupling reactions.
Modifications are not limited to the initial synthesis. Post-synthetic modifications of the halogenated phenyl ring can also be envisioned, although they are generally less common than the convergent approach of coupling pre-functionalized fragments. For example, electrophilic aromatic substitution reactions on the phenyl ring could be employed to introduce additional functional groups, though the directing effects of the existing substituents and the potential for side reactions on the nicotinic acid core would need to be carefully considered.
Advanced Synthetic Techniques for this compound Analogues
The synthesis of complex molecules like this compound and its analogues has benefited significantly from the development of advanced synthetic methodologies. These techniques often aim to improve efficiency, reduce the number of synthetic steps, and allow for more rapid access to a diverse range of analogues.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent a significant advancement in synthetic efficiency. For the synthesis of the target scaffold, a one-pot procedure could involve a sequential cross-coupling strategy. For example, a dihalogenated pyridine derivative could first undergo a regioselective Suzuki coupling to introduce the 2,4-dichlorophenyl group, followed by a Buchwald-Hartwig amination to install the amino group at the 2-position.
Table 2: Conceptual One-Pot Synthesis of a 2-Amino-5-arylnicotinic Acid Derivative
| Step | Reaction Type | Reactants | Reagents/Catalyst | Intermediate (Not Isolated) |
| 1 | Suzuki-Miyaura Coupling | 2-Chloro-5-bromopyridine, (2,4-dichlorophenyl)boronic acid | Pd catalyst, ligand, base | 2-Chloro-5-(2,4-dichlorophenyl)pyridine |
| 2 | Buchwald-Hartwig Amination | - | Ammonia source, Pd catalyst, ligand, base | 2-Amino-5-(2,4-dichlorophenyl)pyridine |
| 3 | Carboxylation | - | Organolithium reagent, CO₂ | This compound |
This table outlines a conceptual synthetic strategy.
Flow chemistry is another advanced technique that is gaining prominence in pharmaceutical synthesis. By conducting reactions in continuous-flow reactors, it is possible to achieve better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. The synthesis of nicotinic acid derivatives can be adapted to flow processes, allowing for rapid optimization of reaction conditions and scalable production. For instance, a packed-bed reactor containing a solid-supported palladium catalyst could be used for the continuous Suzuki coupling of a 5-halonicotinate with an arylboronic acid.
Furthermore, C-H activation represents a cutting-edge approach for the arylation of heterocyclic compounds. This methodology avoids the need for pre-functionalized starting materials (like halides or boronic acids) by directly coupling a C-H bond with a suitable partner. While still an area of active research, the direct C-5 arylation of a 2-aminopyridine (B139424) derivative with a dichlorobenzene derivative through a palladium-catalyzed C-H activation pathway could offer a more atom-economical route to the target compound in the future.
These advanced techniques, often in combination with high-throughput screening and computational modeling, are accelerating the discovery and development of new nicotinic acid-based compounds with tailored properties.
Computational and Theoretical Investigations of 2 Amino 5 2,4 Dichlorophenyl Nicotinic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and other key chemical characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing molecular geometry, calculating vibrational frequencies, and determining various electronic parameters.
Studies on related compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, have utilized DFT and its dispersion-corrected versions (DFT-D3) to analyze structural and chemical properties. echemcom.comaalto.fi These calculations help to provide a deeper understanding of the molecule's stability and characteristics, which are influenced by factors like intramolecular hydrogen bonding and dispersion forces. echemcom.com For 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid, DFT would be employed to predict its most stable three-dimensional conformation, bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. frontiersin.org
A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. frontiersin.org Conversely, a small energy gap suggests that the molecule is more reactive. frontiersin.org FMO analysis for this compound would reveal the distribution of electron density in these frontier orbitals, indicating the likely sites for nucleophilic and electrophilic attack. The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Properties
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| This compound | -5.89 | -1.98 | 3.91 |
| Derivative A | -6.05 | -2.15 | 3.90 |
| Derivative B | -5.75 | -1.80 | 3.95 |
Note: The data in this table is hypothetical and for illustrative purposes to show the typical output of FMO analysis.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the molecule's surface, allowing for the prediction of its reactive sites. malayajournal.orgproteopedia.org The MEP map uses a color scale to denote different potential regions:
Red: Indicates regions of high negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as those around electronegative atoms (e.g., oxygen, nitrogen). researchgate.net
Blue: Represents regions of high positive electrostatic potential, which are favorable for nucleophilic attack. These are electron-deficient areas, often found around hydrogen atoms attached to electronegative atoms. researchgate.net
Green: Denotes regions of neutral or near-zero potential.
For this compound, the MEP map would likely show a significant negative potential (red) around the carboxylic acid's oxygen atoms and the pyridine (B92270) ring's nitrogen atom. In contrast, the hydrogen atom of the carboxylic acid and the hydrogens of the amino group would exhibit a positive potential (blue), indicating them as sites for electrophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by transforming the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. frontiersin.orgresearchgate.net
Table 2: NBO Analysis - Second-Order Perturbation Energy (E⁽²⁾) of Key Interactions
| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) |
|---|---|---|
| LP(1) N (Amino) | π* (C-C) Pyridine ring | 45.8 |
| LP(2) O (Carbonyl) | π* (C-N) Pyridine ring | 28.5 |
| π (C-C) Phenyl ring | π* (C-C) Phenyl ring | 20.1 |
| π (C-C) Pyridine ring | π* (C-C) Phenyl ring | 5.2 |
Note: The data in this table is hypothetical and for illustrative purposes, representing typical interactions and stabilization energies found in such molecules.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. nih.govmdpi.com The process involves placing the ligand into the protein's binding site and calculating a "docking score," which estimates the binding free energy. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com
These studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex, such as:
Hydrogen bonds: Crucial for specificity and binding affinity.
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
Van der Waals forces: General attractive or repulsive forces between atoms.
Pi-stacking interactions: Non-covalent interactions between aromatic rings.
For this compound, docking studies could be performed against various protein targets to explore its potential biological activity. The results would identify the key amino acid residues in the protein's active site that interact with the molecule, providing a rationale for its predicted efficacy.
Table 3: Predicted Ligand-Protein Interactions from Molecular Docking
| Protein Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Target A (e.g., Kinase) | -8.5 | LYS 78, ASP 184 | Hydrogen Bond |
| VAL 63, LEU 167 | Hydrophobic | ||
| PHE 182 | Pi-Alkyl | ||
| Target B (e.g., Cyclooxygenase) | -7.9 | ARG 120, TYR 355 | Hydrogen Bond, Pi-Pi Stacking |
| SER 530 | Hydrogen Bond | ||
| LEU 352, VAL 523 | Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes, showing typical results from a molecular docking study.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Binding Affinity and Conformational Analysis
Computational studies are instrumental in predicting the binding affinity and exploring the conformational landscape of this compound and its derivatives. Understanding the preferred conformations of these molecules is key to elucidating their interaction with biological targets.
In studies of conformationally constrained analogues of similar bioactive molecules, it has been observed that restricting the rotation of aryl rings can lead to a reduced affinity and potency. This suggests that a certain degree of conformational flexibility is necessary for optimal receptor interaction. Such modifications might constrain the ring systems in a suboptimal orientation for binding or introduce unfavorable steric interactions with the receptor.
Crystal Structure Analysis and Polymorphism Research
The arrangement of molecules in the solid state is fundamental to the physical and chemical properties of a compound. Crystal structure analysis and polymorphism research provide a detailed picture of the intermolecular interactions that govern the packing of this compound in its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study as different polymorphs can exhibit distinct properties. The conformational flexibility of related nicotinic acid derivatives has been linked to the occurrence of polymorphism.
Single Crystal X-Ray Diffraction Contributions to Structural Elucidation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. For derivatives of 2-aminonicotinic acid, this technique provides invaluable data on bond lengths, bond angles, and the conformation of the molecule in the solid state.
In the crystal structures of related nicotinonitrile compounds, the orientation of the substituent groups is a key feature. For example, in a related compound, the dihedral angles between a naphthyl ring system and the pyridyl and benzene (B151609) rings were found to be 55.04 (7)° and 75.87 (7)°, respectively, while the pyridyl and benzene rings were oriented at a dihedral angle of 59.56 (8)°. nih.gov These angular relationships define the molecular conformation.
The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. In one instance, molecules were connected via N—H···N and C—H···N hydrogen bonds, forming a three-dimensional network that contributes to the stability of the crystal structure. nih.gov The crystal data for a related nicotinonitrile derivative is presented in the table below.
| Parameter | Value |
|---|---|
| Molecular Formula | C22H13Cl2N3 |
| Molecular Weight | 390.25 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.5020 (19) |
| b (Å) | 10.054 (2) |
| c (Å) | 10.735 (2) |
| α (°) | 72.78 (3) |
| β (°) | 89.17 (3) |
| γ (°) | 74.81 (3) |
| Volume (Å3) | 943.1 (3) |
| Z | 2 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis maps the electron distribution of a molecule within the crystal, providing insights into the nature and prevalence of different types of contacts.
This detailed breakdown of intermolecular contacts is crucial for understanding the forces that stabilize the crystal lattice and can help in predicting and understanding polymorphism. The relative importance of different interactions can vary between polymorphs, leading to their different physical properties.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 33.1 |
| C···H/H···C | 22.5 |
| Cl···H/H···Cl | 14.1 |
| O···H/H···O | 11.9 |
| N···H/H···N | 9.7 |
Structure Activity Relationship Sar Studies for 2 Amino 5 2,4 Dichlorophenyl Nicotinic Acid Derivatives
Impact of Substituent Variations on Biological Potency
No specific data is available in the public domain to construct a detailed analysis or data table on how substituent variations on the 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid scaffold affect biological potency.
Stereochemical Influence on Activity
There is no information available regarding the synthesis of chiral derivatives of this compound or the influence of stereochemistry on their biological activity.
Design Principles for Enhanced Target Selectivity
No literature has been found that outlines specific design principles or strategies for enhancing the target selectivity of this compound derivatives.
Emerging Research Frontiers and Future Perspectives for 2 Amino 5 2,4 Dichlorophenyl Nicotinic Acid
Development of Novel Therapeutic Agents
The foundational structure of 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid suggests significant therapeutic potential, building upon its known biological activities which include anti-inflammatory, analgesic, and antipyretic effects. These properties are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin (B15479496) synthesis. smolecule.com Beyond these initial findings, the core chemical structure is analogous to other nicotinic acid and 2-aminopyridine (B139424) derivatives that have been successfully developed into a wide range of therapeutic agents.
Research into related chemical classes has revealed a broad spectrum of pharmacological activities, indicating promising avenues for the development of derivatives of this compound. For instance, novel 2-aminonicotinamide derivatives have been synthesized and shown to possess potent antifungal activity, particularly against various strains of Candida. nih.gov Similarly, derivatives of the closely related 2-aminothiazole (B372263) structure have been designed as potent and selective anti-tumor drugs. nih.gov One such derivative, Dasatinib, which is based on a 2-aminothiazole template, is a pan-Src kinase inhibitor used in the treatment of chronic myelogenous leukemia. nih.govresearchgate.net
Furthermore, modifications of the nicotinamide (B372718) scaffold have led to compounds with significant fungicidal activity. mdpi.com The combination of a 2-aminothiazole carboxamide core with other pharmacophores has also resulted in dual inhibitors of Bcr-Abl and histone deacetylase (HDAC), representing a novel approach to cancer therapy. rsc.org These examples underscore the chemical tractability and pharmacological versatility of the core structure, suggesting that this compound is a promising starting point for the discovery of new drugs targeting a variety of diseases.
| Therapeutic Area | Target/Mechanism | Related Compound Class | Reference |
|---|---|---|---|
| Inflammation/Pain | Cyclooxygenase (COX) Inhibition | This compound | smolecule.com |
| Oncology | Kinase Inhibition (e.g., Bcr-Abl, Src) | 2-Aminothiazole Derivatives (e.g., Dasatinib) | nih.govnih.gov |
| Oncology | Dual Bcr-Abl/HDAC Inhibition | 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide Derivatives | rsc.org |
| Infectious Disease | Antifungal (e.g., against Candida albicans) | 2-Aminonicotinamide Derivatives | nih.gov |
| Agriculture | Fungicidal | Nicotinamide Derivatives | mdpi.com |
Exploration of Unconventional Biological Activities
While the primary activities of this compound are linked to COX inhibition, the broader family of nicotinic acid (Niacin, Vitamin B3) analogues exhibits a range of biological effects that are independent of this pathway. smolecule.comnih.gov Pharmacological doses of nicotinic acid are known to alter plasma lipid profiles, and this effect is mediated by the G protein-coupled receptor GPR109A (also known as HM74A). nih.gov This receptor is expressed in adipocytes and immune cells, suggesting that its ligands could have roles in metabolism and immunomodulation. nih.gov
The discovery of a dedicated receptor for nicotinic acid has opened up new avenues of research into its non-lipid-related effects, including the potential to treat inflammatory diseases like atherosclerosis through mechanisms involving immune cell modulation. nih.gov This raises the possibility that this compound could exert novel biological effects by interacting with GPR109A or related receptors.
Furthermore, studies on other nicotinic acid analogues have revealed diverse biological activities. For example, certain derivatives can inhibit the induction of ornithine decarboxylase, an enzyme implicated in carcinogenesis. nih.gov Other analogues, such as thionicotinic acid derivatives, have demonstrated potent, endothelium-dependent vasorelaxant properties, suggesting applications in cardiovascular disease. mdpi.com These findings encourage a broader investigation into the pharmacological profile of this compound to uncover unconventional biological activities that could lead to novel therapeutic applications beyond its established anti-inflammatory role.
Integration of Advanced Computational and Experimental Approaches
Modern drug discovery heavily relies on the synergy between computational and experimental methods to accelerate the identification and optimization of new drug candidates. mdpi.com For a molecule like this compound, these integrated approaches are crucial for exploring its therapeutic potential efficiently.
In silico techniques are instrumental in the early stages of drug development. Molecular docking, for instance, can predict how the compound and its derivatives might bind to the active sites of various biological targets, such as enzymes or receptors. pjps.pknih.gov This method was used to select a 2-(3,4-dichlorophenyl)-4H-benzo[d] mdpi.comnih.govoxazin-4-one analogue for synthesis and anticancer evaluation based on its predicted interaction with Methionyl-tRNA synthetase. pjps.pk
Following docking studies, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time, revealing key interactions and conformational changes. nih.govnih.gov These simulations help validate the binding poses predicted by docking and refine the understanding of the mechanism of action at an atomic level. nih.gov
Another critical computational tool is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com In silico ADME models can forecast a compound's drug-likeness, including its solubility, permeability, and potential for toxicity, helping to prioritize derivatives with favorable pharmacokinetic profiles before committing to costly synthesis and experimental testing. nih.gov This iterative cycle, where computational predictions guide experimental synthesis and testing, and the results of these experiments feed back to refine the computational models, creates a powerful engine for drug discovery. mdpi.com
| Computational Method | Application in Drug Discovery | Key Insights Provided | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein binding modes and affinities. | Identification of potential biological targets and key binding interactions. | pjps.pknih.govmdpi.com |
| Molecular Dynamics (MD) Simulation | Analyzing the stability and dynamics of ligand-protein complexes. | Validation of binding poses and understanding of allosteric networks. | nih.govnih.gov |
| In Silico ADME/Tox Prediction | Forecasting pharmacokinetic and toxicological properties. | Assessment of drug-likeness, solubility, permeability, and potential toxicity. | nih.govmdpi.com |
| DFT/TD-DFT Methods | Investigating molecular structure and photophysical properties. | Understanding of physicochemical properties at the molecular level. | mdpi.com |
Strategic Derivatization for Lead Optimization
Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple sites for strategic derivatization to enhance its therapeutic profile. The primary sites for modification are the amino group (-NH2), the carboxylic acid group (-COOH), and the aromatic rings.
Structure-activity relationship (SAR) studies on related molecules provide a roadmap for optimizing this lead compound. For example, in a series of nicotinamide derivatives with antifungal activity, SAR studies revealed that the specific positioning of amino and isopropyl groups was critical for potency. mdpi.com In the development of 2-aminothiazole-based kinase inhibitors, systematic modifications of the core structure led to the discovery of Dasatinib, a potent pan-Src inhibitor. nih.gov
Common derivatization strategies include:
Modification of the Carboxylic Acid: The carboxylic acid can be converted into a variety of functional groups, such as amides, esters, or hydrazides. This can significantly impact the compound's polarity, ability to form hydrogen bonds, and metabolic stability. For instance, the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives was a key step in developing potent anti-leukemia agents. nih.gov
Acylation or Alkylation of the Amino Group: The amino group can be modified to introduce new substituents that can form additional interactions with the target protein or alter the molecule's physicochemical properties.
Substitution on the Aromatic Rings: While modifying the dichlorophenyl ring might be complex, exploring analogues with different substitution patterns on the phenyl ring could improve target specificity or reduce off-target effects.
Through extensive SAR studies, researchers can systematically explore these modifications. For example, in the optimization of a series of renin inhibitors, extensive chemical modifications and in vivo studies led to the discovery of a clinical candidate with reduced potential for cardiac risk. nih.gov Similarly, the optimization of MetAP2 inhibitors involved exploring various substitutions on an anthranilic acid scaffold to improve potency and cellular activity. nih.gov Such a systematic and strategic approach to derivatization will be essential to unlock the full therapeutic potential of this compound.
Q & A
Q. What synthetic routes are recommended for preparing 2-Amino-5-(2,4-dichlorophenyl)nicotinic acid with high yield?
The synthesis of structurally related nicotinic acid derivatives often involves multi-step reactions, including halogenation, coupling, and hydrolysis. For example, similar compounds like 2-Amino-6-chloronicotinic acid are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions . Optimize reaction conditions (e.g., temperature, catalyst loading) and monitor intermediates using thin-layer chromatography (TLC) to ensure stepwise progression. Post-synthesis, recrystallization from polar solvents (e.g., ethanol/water mixtures) can enhance purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Combine multiple analytical techniques:
- Melting Point (mp): Compare observed mp (e.g., ~278°C for analogs like 2-Amino-5-nitrobenzoic acid) with literature values to assess purity .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 254 nm) for quantification, as described for related pharmaceutical analyses .
- Nuclear Magnetic Resonance (NMR): Assign peaks using ¹H/¹³C NMR, focusing on diagnostic signals (e.g., aromatic protons for the dichlorophenyl group and carboxylic acid protons). Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for solubility .
Q. What storage conditions are critical for maintaining compound stability?
Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation via hydrolysis or oxidation. Similar chlorinated analogs show increased stability under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural confirmation?
Contradictions in NMR or mass spectrometry (MS) data may arise from tautomerism or residual solvents. For example:
- Tautomerism: Use 2D NMR (COSY, HSQC) to differentiate between keto-enol tautomers, which are common in nicotinic acid derivatives.
- Solvent Artifacts: Ensure complete solvent removal under vacuum and confirm molecular ions via high-resolution MS (HRMS) .
Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications?
- Functional Group Compatibility: Test reactivity under varying pH conditions. The amino group may undergo acylation, while the carboxylic acid can participate in esterification.
- Computational Modeling: Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites. Thermodynamic data from analogs (e.g., clustering reactions involving Na⁺ ions) can guide solvent selection .
Q. How can in vitro assays be designed to evaluate the compound’s biological activity?
- Enzyme Inhibition Assays: Use fluorescence-based assays to study interactions with target enzymes (e.g., kinases). Pre-incubate the compound with assay buffers (pH 7.4) to ensure solubility.
- Cytotoxicity Screening: Employ cell lines (e.g., HEK293) and measure IC₅₀ values via MTT assays. Include controls with structurally similar dichlorophenyl derivatives to assess specificity .
Q. What methodologies are suitable for analyzing degradation products under stressed conditions?
Subject the compound to accelerated degradation (e.g., 70°C, 75% humidity) and analyze products via LC-MS. For photodegradation, expose samples to UV light (λ = 365 nm) and monitor changes using photodiode array (PDA) detectors. Compare fragmentation patterns with databases like NIST Chemistry WebBook .
Methodological Notes
- Contradictory Data: If solubility discrepancies arise (e.g., conflicting logP values), validate results using shake-flask experiments with octanol/water partitioning .
- Scale-Up Challenges: For multi-gram syntheses, optimize column chromatography conditions using silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
